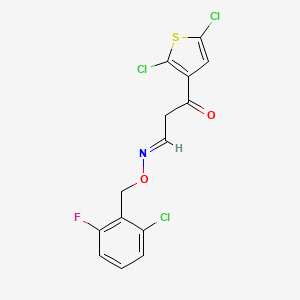
3-(2,5-dichloro-3-thienyl)-3-oxopropanal O-(2-chloro-6-fluorobenzyl)oxime
Descripción general
Descripción
3-(2,5-dichloro-3-thienyl)-3-oxopropanal O-(2-chloro-6-fluorobenzyl)oxime, also known as DCFTOB, is a synthetic organic compound that has been studied for its potential medicinal applications. DCFTOB has been found to possess antioxidant, anti-inflammatory, and antithrombotic properties, as well as having potential for use in the treatment of cancer.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Reactions
- 1-Aryl-2,2-dihalogenoethanone oximes react with tetrasulfur tetranitride to form 3-aryl-4-halogeno-1,2,5-thiadiazoles. This process suggests a method for synthesizing related compounds (Yoon, Cho, & Kim, 1998).
- Another study presents a novel route to 4-Aroyl-2-aryl-1,2,3-triazoles and 3-Substituted 4-Arylazopyrazoles using 2-Arylhydrazono-3-oxopropanals (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Applications in Chromatography and Assay Development
- Methylglyoxal, a compound similar to 3-(2,5-dichloro-3-thienyl)-3-oxopropanal O-(2-chloro-6-fluorobenzyl)oxime, has been studied for use in chromatographic assays. The methodologies described could be relevant for similar compounds (McLellan & Thornalley, 1992).
Electrochemical Studies
- Electrochemical studies of related compounds like 3-chloropropanal and 3-fluoropropanal provide insights into the conformational behavior and structural stability, which might be applicable to the compound (Badawi & Förner, 2001).
Synthesis of Derivatives
- The synthesis of 2-(5-formyl-2-thienyl)-4//-l-benzopyran-4-one and its oxime ether derivatives highlights the versatility of oxime-based compounds in drug development (Göker, Süzen, Kuş, & Boykin, 2000).
Insecticidal Activity
- Esters with mono-halovinyl side chains, similar to parts of the compound , show moderate to high insecticidal activities. This could hint at potential applications in pest control (Elliott, Janes, & Khambay, 1986).
Propiedades
IUPAC Name |
(3E)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-(2,5-dichlorothiophen-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FNO2S/c15-10-2-1-3-11(18)9(10)7-21-19-5-4-12(20)8-6-13(16)22-14(8)17/h1-3,5-6H,4,7H2/b19-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJQBSIDTQFCDU-PTXOJBNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=C(SC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=C(SC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



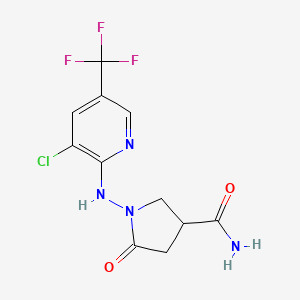
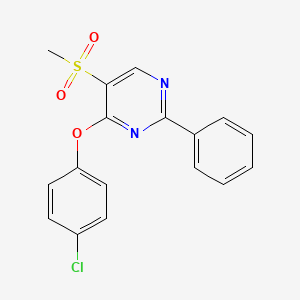
![2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B3036342.png)
![3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B3036344.png)
![4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036347.png)
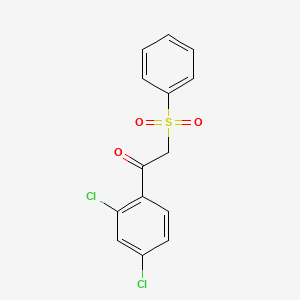
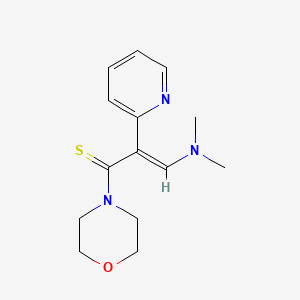
![5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3036351.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B3036352.png)

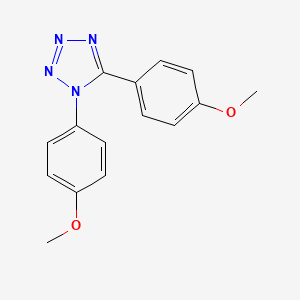

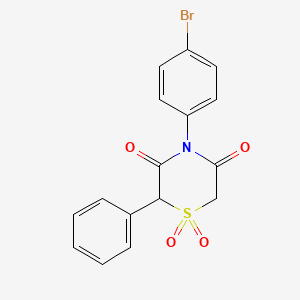
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl-N-(2,4-dichlorobenzyl)sulfamate](/img/structure/B3036360.png)